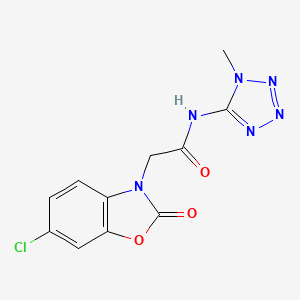
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an amino group, a chlorophenyl group, and three cyano groups attached to a butadiene backbone. Its molecular formula is C13H6ClN5, and it has a molecular weight of 271.68 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. Catalysts and advanced purification techniques such as recrystallization or chromatography are commonly used to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-4-Amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile: This compound shares a similar butadiene backbone and chlorophenyl group but differs in the presence of a piperazine ring.
2-Amino-4-(2-chlorophenyl)-3-cyanobut-2-enenitrile: Similar in structure but with variations in the positioning of the cyano groups.
Uniqueness
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile stands out due to its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H7ClN4 |
|---|---|
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
(3Z)-2-amino-4-(2-chlorophenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-12-4-2-1-3-9(12)5-10(6-15)13(18)11(7-16)8-17/h1-5H,18H2/b10-5+ |
InChI-Schlüssel |
LUUOECFOUKIAKO-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=C(C#N)C#N)N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=C(C#N)C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050899.png)


![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050912.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050914.png)


![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11050931.png)
![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11050941.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)

